molecular formula C16H17N B1281837 2-Tert-butyl-9H-carbazole CAS No. 69386-36-3

2-Tert-butyl-9H-carbazole

Cat. No.: B1281837
CAS No.: 69386-36-3
M. Wt: 223.31 g/mol
InChI Key: FUFORZIUGGNDKM-UHFFFAOYSA-N
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Description

2-tert-butyl-9H-carbazole is an organic compound belonging to the carbazole family, characterized by a nitrogen-containing aromatic heterocyclic structure. This compound is known for its stability, high thermal resistance, and excellent optoelectronic properties, making it a valuable material in various scientific and industrial applications .

Mechanism of Action

Target of Action

The primary target of 2-Tert-butyl-9H-carbazole is the electron transport chain in organic light-emitting diode (OLED) devices . The compound’s large π-electron conjugated system, strong electron transfer ability, and rigid polycyclic structure make it an ideal molecule for constructing hole transport materials, host materials, and luminescent materials .

Mode of Action

This compound interacts with its targets by transferring electrons . The 3,6-Di-tert-butyl component of the carbazole results in an increase in the glass transition temperature (Tg) of the compound . This interaction leads to changes in the electronic properties of the OLED devices, enhancing their performance .

Biochemical Pathways

The compound affects the electron transport pathway in OLED devices . Its strong electron transfer ability and rigid polycyclic structure enhance the performance of these devices . The carbazole ring of the compound can also be easily modified with various functional groups, further enhancing its performance in different functional layers of OLED devices .

Pharmacokinetics

physical properties play a crucial role in its bioavailability in OLED devices. The compound has a melting point of 233-235°C and a predicted boiling point of 424.2±14.0 °C . It is stored in a dry, room temperature environment .

Result of Action

The action of this compound results in enhanced performance of OLED devices . The compound’s strong electron transfer ability and rigid polycyclic structure contribute to its excellent optoelectronic properties, thermal stability, and morphological stability . This leads to improved luminous efficiency and extended lifespan of OLED devices .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature and humidity . The compound is stored in a dry, room temperature environment to maintain its stability . Furthermore, the compound’s glass transition temperature increases due to the 3,6-Di-tert-butyl component of the carbazole , indicating that its performance may be affected by temperature changes.

Biochemical Analysis

Biochemical Properties

2-Tert-butyl-9H-carbazole plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with cellular components, leading to various biochemical effects .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it has been found to affect the mitochondrial function, thereby influencing cellular energy metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to alterations in cellular responses to external stimuli. Furthermore, this compound can induce changes in gene expression by interacting with DNA or transcription factors .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive oxygen species. Long-term exposure to this compound has been associated with changes in cellular morphology and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity. At high doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant changes in biochemical markers at higher doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been found to interact with organic anion transporters, which facilitate its uptake into cells. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound can vary depending on the tissue type and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, it can be found in the nucleus, where it may interact with DNA or transcription factors, leading to changes in gene expression. The localization of this compound can be influenced by targeting signals or post-translational modifications .

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted carbazole derivatives, which can be further utilized in the synthesis of more complex organic molecules .

Scientific Research Applications

2-tert-butyl-9H-carbazole has a wide range of applications in scientific research:

Properties

IUPAC Name

2-tert-butyl-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-16(2,3)11-8-9-13-12-6-4-5-7-14(12)17-15(13)10-11/h4-10,17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFORZIUGGNDKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90499227
Record name 2-tert-Butyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69386-36-3
Record name 2-tert-Butyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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